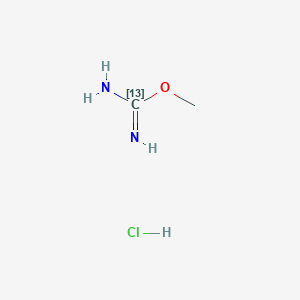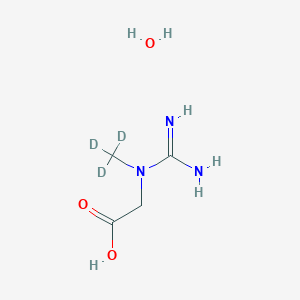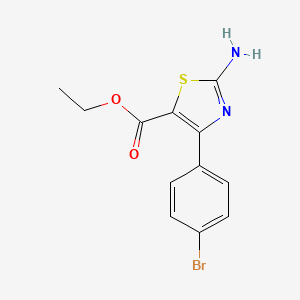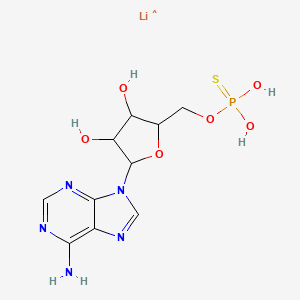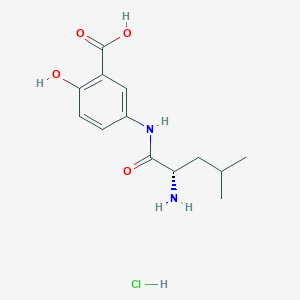
4-(3-Iodobenzyl)morpholine
Übersicht
Beschreibung
4-(3-Iodobenzyl)morpholine, also known as 1-Iodo-3-[(morpholin-4-yl)methyl]benzene or Morpholine, 4-[(3-iodophenyl)methyl]-, is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Morpholines, including 4-(3-Iodobenzyl)morpholine, can be synthesized from 1,2-amino alcohols and related compounds. A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another approach involves the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine .Chemical Reactions Analysis
The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds. For example, the synthesis of substituted morpholines can be achieved through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Stability
- Synthesis and Stability: The primary kinetic isotope effect in hydrogen atom transfer using morpholine derivatives, including those similar to 4-(3-Iodobenzyl)morpholine, has been studied. One study revealed that morpholines bearing iodobenzyl groups showed specific radical generation and stabilization patterns, crucial for synthetic chemistry applications (Wood et al., 2013).
Medical Research: Inhibitors and Antimicrobial Agents
- Biomedical Imaging: Iodinated polyesters derived from morpholine and iodobenzyl bromide have been synthesized for enhanced X-ray contrast properties. These materials demonstrate potential as radio-opaque biomaterials in biomedical imaging (Lex et al., 2020).
- Antibacterial Agents: Morpholine derivatives have been synthesized and evaluated for their antibacterial properties. One study on 4-(2-Aminoethyl) morpholine derivatives indicated significant antibacterial activity against various gram-positive and gram-negative bacteria (Aziz‐ur‐Rehman et al., 2016).
- Antimicrobial Modulation: Research has focused on the modulating activity of compounds like 4-(Phenylsulfonyl) morpholine, exploring their impact on the antibiotic resistance of multi-drug resistant strains, particularly in increasing the efficacy of other antimicrobial agents (Oliveira et al., 2015).
Polymer Research
- Polymeric Applications: Morpholine-functional polymers have been developed with unique thermo-responsive properties, useful in various industrial and potentially medical applications. The synthesis and testing of these polymers demonstrated their controlled response to temperature changes (Lessard et al., 2012).
Enzyme Inhibition Studies
- Inhibition of Enzymes: Morpholine derivatives have been studied as inhibitors of enzymes like DNA-dependent protein kinase. This research is crucial in understanding the role of these compounds in potentially regulating biological processes, including those involved in cancer treatment (Cano et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(3-iodophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOCSNJJTDANIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590428 | |
| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Iodobenzyl)morpholine | |
CAS RN |
731812-03-6 | |
| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






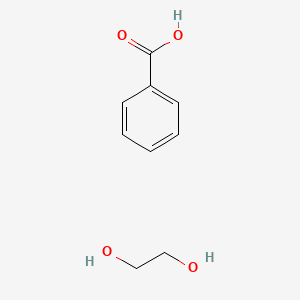
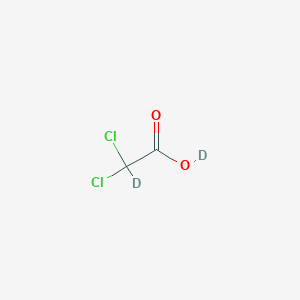
![[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride](/img/structure/B1611751.png)
